BenchChemオンラインストアへようこそ!

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a structurally defined pyridazinone-furan pharmacophore for EGFR/KRAS-targeted anticancer probe synthesis. Its unique N-benzyl butanamide linker and balanced lipophilicity (XLogP3=1.9) ensure drug-like properties and metabolic stability, distinguishing it from simpler analogs. Ideal for SAR libraries and dual PI3K/MAPK pathway target validation.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1021105-83-8
Cat. No. B2513995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS1021105-83-8
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23)
InChIKeyWJHOGYVBJLGAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-83-8): A Structurally-Defined Pyridazinone-Furan Hybrid for Targeted Kinase and Phosphodiesterase Research


N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-83-8) is a synthetic small molecule combining a pyridazinone core, a furan ring, and an N-benzyl butanamide side chain (C19H19N3O3, MW 337.4 g/mol) [1]. It is a representative of the pyridazinone-furan class disclosed in patent families (EP2518063, US20100210649) for EGFR and/or KRAS-targeted anticancer therapy [2]. Its computed properties (XLogP3 = 1.9, HBD = 1, HBA = 4, Rotatable Bonds = 7) position it within favorable drug-like chemical space, distinct from simpler pyridazinone analogs [1].

Why N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Cannot Be Readily Replaced by Other Pyridazinone or Furan Derivatives


Pyridazinone-based inhibitors are highly sensitive to substitution patterns; even minor modifications at the N1-butanamide linker or C3-heteroaryl position can dramatically alter potency, selectivity, and pharmacokinetics. Patent data demonstrate that within the pyridazinone-furan series, specific substituents profoundly affect IC50 values against EGFR-mutant NSCLC cell lines (e.g., H3255, H1975) [1]. The concurrent presence of the furan ring, the precisely four-carbon butanamide linker, and the N-benzyl terminus in CAS 1021105-83-8 defines a unique pharmacophoric signature that cannot be replicated by truncated linkers (e.g., acetamide derivatives), alternative heterocycles (e.g., thiophene replacing furan), or N-aryl substitutions alone [2].

Quantitative Differentiation Evidence for N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: Head-to-Head Comparisons Against Key Analogs


Physicochemical Differentiation: N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Versus Clinical PDE4 Inhibitors

Computed physicochemical properties reveal that CAS 1021105-83-8 has a significantly lower lipophilicity (XLogP3 = 1.9) compared to the clinical PDE4 inhibitors roflumilast (XLogP3 = 4.0) and apremilast (XLogP3 = 2.7), yet higher than the polar PDE3/4 inhibitor zardaverine (XLogP3 = 1.2) [1][2]. This intermediate lipophilicity, combined with a balanced hydrogen-bond profile (1 HBD, 4 HBA) and moderate flexibility (7 rotatable bonds), suggests a differentiated absorption and distribution profile that may translate into a distinct therapeutic window for CNS-permeable or peripheral applications [1].

Physicochemical profiling Lipophilicity Drug-likeness

Scaffold Specificity: EGFR/KRAS Mutant NSCLC Cell Line Activity Differentiates Pyridazinone-Furan Hybrids from Non-Furan Analogs

The patent family EP2518063/US20100210649 explicitly demonstrates that pyridazinone-furan compounds inhibit the growth of EGFR-mutant NSCLC cell lines (H3255, H1975) and KRAS-mutant H2030 cells, with lead compound SKI-267077 showing dose-dependent inhibition of DNA synthesis and induction of apoptosis at sub-micromolar concentrations [1]. In contrast, closely related pyridazinone analogs lacking the furan substituent or bearing alternative C3-heteroaryl groups (e.g., phenyl, thienyl) exhibit markedly reduced potency against these cell lines, as evidenced by the differential IC50 curves in Figures 11-40 of the patent [1]. The furan C3-substituent is thus identified as critical for EGFR/KRAS pathway modulation [1].

EGFR KRAS Non-small cell lung cancer Pyridazinone

Kinase Selectivity Signature: PI3K/AKT and MAPK Pathway Dual Modulation Distinguishes This Scaffold from Single-Pathway Inhibitors

Phosphoprotein array analysis in H2030 KRAS-mutant NSCLC cells demonstrated that the pyridazinone-furan lead SKI-267077 simultaneously reduced phosphorylation of all three AKT isoforms (PI3K pathway) and the MAPK isoforms ERK1/ERK2, matching the dual-pathway inhibition pattern of erlotinib [1]. This is a differentiated mechanism versus PDE4-selective pyridazinones (e.g., roflumilast), which primarily modulate cAMP levels without directly affecting AKT or ERK phosphorylation [2]. The dual PI3K/MAPK suppression profile of the furan-containing pyridazinone scaffold may confer superior anti-proliferative activity in tumors driven by concurrent RTK and RAS pathway activation [1].

Kinase selectivity PI3K/AKT MAPK Phosphoprotein array

Metabolic Stability Advantage: Absence of Labile Methoxy and Cyclopropyl Motifs Reduces CYP-Mediated Oxidation Relative to Clinical PDE4 Inhibitors

The structure of CAS 1021105-83-8 lacks the metabolically labile difluoromethoxy group found in roflumilast (a known substrate for CYP3A4-mediated O-dealkylation) and the cyclopropylmethoxy group in apremilast [1][2]. Instead, it features a relatively metabolically robust N-benzylamide and an unsubstituted furan ring. In vitro intrinsic clearance data for related pyridazinone-furan compounds (from the patent family) suggest that furan-containing analogs exhibit lower CYP-mediated turnover compared to poly-substituted phenyl derivatives [3]. This reduced metabolic liability can translate into improved oral bioavailability and longer in vivo half-life for tool compounds or lead candidates derived from this scaffold [3].

Metabolic stability CYP oxidation Structural alert

Procurement-Relevant Application Scenarios for N-Benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide in Drug Discovery and Chemical Biology


EGFR and KRAS Mutant NSCLC Tool Compound Development

CAS 1021105-83-8 serves as a structurally defined starting point for synthesizing probe molecules targeting EGFR-mutant (H3255, H1975) or KRAS-mutant (H2030) non-small cell lung cancer cell lines. The patent-demonstrated dual PI3K/MAPK pathway suppression of furan-pyridazinone analogs supports its use in target validation studies where simultaneous inhibition of both signaling axes is required [1].

Medicinal Chemistry Optimization of PDE4/PDE3 Dual Inhibitors with Reduced Metabolic Liability

Given the favorable physicochemical profile (XLogP3 = 1.9) and absence of CYP-labile moieties (no difluoromethoxy or cyclopropylmethoxy groups), this compound is a preferential lead-like scaffold for PDE4 inhibitor programs seeking to avoid the metabolic stability issues of clinical comparators such as roflumilast [2][3]. The N-benzyl butanamide linker provides a modular handle for further structure-activity relationship (SAR) exploration.

Chemical Biology Probe for PI3K/AKT and MAPK Crosstalk Studies

Phosphoprotein array evidence from the patent family indicates that furan-containing pyridazinones concurrently suppress AKT (PI3K pathway) and ERK (MAPK pathway) phosphorylation in KRAS-mutant cells [1]. This makes the scaffold suitable for designing chemical probes to dissect feedback signaling and adaptive resistance mechanisms in oncogene-driven cancers.

Building Block for Fragment-Based or Combinatorial Library Synthesis

With seven rotatable bonds, a free amide NH (HBD = 1), and multiple hydrogen-bond acceptors, CAS 1021105-83-8 is a versatile intermediate for generating diverse combinatorial libraries. Its balanced lipophilicity (XLogP3 = 1.9) and moderate molecular weight (337.4 g/mol) comply with lead-like criteria, making it an efficient core scaffold for fragment growing or library enumeration strategies [2].

Quote Request

Request a Quote for N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.